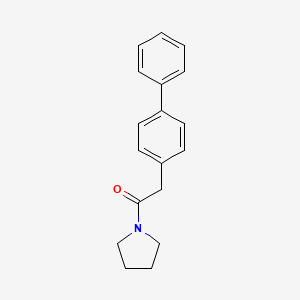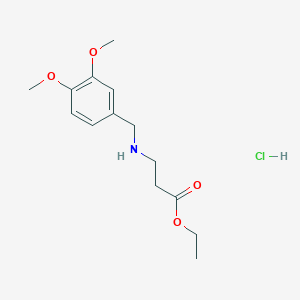
ethyl N-(3,4-dimethoxybenzyl)-beta-alaninate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(3,4-dimethoxybenzyl)-beta-alaninate hydrochloride, also known as DMBA-EA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of beta-alanine and is commonly used as a reagent in organic synthesis. In
作用機序
The exact mechanism of action of ethyl N-(3,4-dimethoxybenzyl)-beta-alaninate hydrochloride is not fully understood. However, it is known to act as a nucleophile in organic reactions, which allows it to participate in various chemical transformations. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it does not exhibit any significant toxicity or adverse effects in animal models. Additionally, this compound has been shown to have low oral toxicity in rats, making it a potentially safe compound for use in scientific research.
実験室実験の利点と制限
One of the main advantages of ethyl N-(3,4-dimethoxybenzyl)-beta-alaninate hydrochloride is its ease of synthesis, which makes it readily available for scientific research purposes. Additionally, this compound has been shown to be a versatile reagent that can be used in a variety of organic transformations. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving ethyl N-(3,4-dimethoxybenzyl)-beta-alaninate hydrochloride. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis reactions. Additionally, this compound derivatives may have potential therapeutic applications, particularly in the field of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of organic synthesis. Its ease of synthesis and versatility make it a valuable reagent for a variety of experimental settings. While there is limited information available on its biochemical and physiological effects, studies have shown that it is a relatively safe compound. Further research is needed to fully understand the potential applications of this compound and its derivatives.
合成法
The synthesis of ethyl N-(3,4-dimethoxybenzyl)-beta-alaninate hydrochloride involves the reaction of 3,4-dimethoxybenzylamine with ethyl beta-alaninate in the presence of a catalyst and solvent. The resulting product is then purified through recrystallization to obtain this compound in its hydrochloride salt form. This synthesis method has been well-documented in the literature and is relatively straightforward, making this compound readily available for scientific research purposes.
科学的研究の応用
Ethyl N-(3,4-dimethoxybenzyl)-beta-alaninate hydrochloride has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a precursor for the synthesis of other beta-alanine derivatives, which have potential applications in drug discovery and development. Additionally, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis reactions.
特性
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-4-19-14(16)7-8-15-10-11-5-6-12(17-2)13(9-11)18-3;/h5-6,9,15H,4,7-8,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBJHSSHVJORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC(=C(C=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4992213.png)

![methyl 2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B4992223.png)
![N-(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4992237.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4992239.png)
![3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4992242.png)
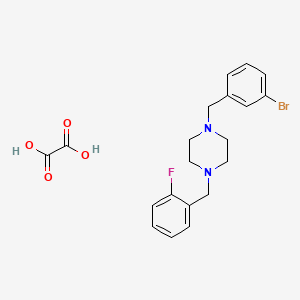
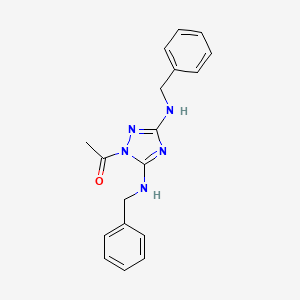

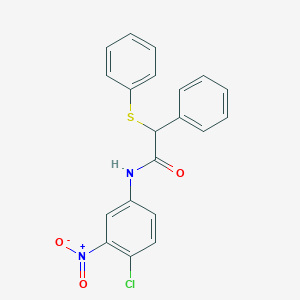
![11-(4-bromophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992295.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4992318.png)
